Tert-butyl 1-aminocycloheptane-1-carboxylate
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Overview
Description
Tert-butyl 1-aminocycloheptane-1-carboxylate is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . It is a carbamate derivative, often used in organic synthesis and research . The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1-aminocycloheptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with cycloheptanone in the presence of a suitable catalyst . The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions often involve refluxing the mixture at elevated temperatures to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield . The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-aminocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Tert-butyl 1-aminocycloheptane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 1-aminocycloheptane-1-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure . The pathways involved may include hydrolysis, oxidation, and reduction, depending on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A related compound used in similar synthetic applications.
Cycloheptanone: Another cyclic compound with different functional groups.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: A structurally similar compound with distinct reactivity.
Uniqueness
Tert-butyl 1-aminocycloheptane-1-carboxylate is unique due to its specific combination of a carbamate group and a cycloheptane ring . This structure imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 1-aminocycloheptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)12(13)8-6-4-5-7-9-12/h4-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIECZSSEKAJTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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